

Acid Yellow 199: A Technical Guide to Potential Research Applications

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Compound of Interest

Compound Name: Acid Yellow 199

Cat. No.: B3151290

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Abstract

Acid Yellow 199 (C.I. 14205; CAS 70865-20-2) is a monoazo acid dye traditionally utilized in the textile industry for dyeing nylon and wool.[1][2][3] Its chemical structure, characterized by the presence of an azo bond (-N=N-), imparts a bright orange hue.[1][3] While its industrial applications are well-documented, the potential for **Acid Yellow 199** in scientific research, particularly in the biological and biomedical fields, remains largely underexplored. This technical guide consolidates the available information on **Acid Yellow 199** and explores its potential research applications based on its chemical properties and studies on analogous azo dyes. The guide covers its potential use in bioremediation, as a biological stain, a fluorescent probe, and in protein interaction studies, providing detailed experimental protocols and quantitative data where available to facilitate further scientific inquiry.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **Acid Yellow 199** is fundamental to exploring its research applications.

Property	Value	Reference(s)
C.I. Name	Acid Yellow 199	
CAS Number	70865-20-2	
Molecular Formula	<chem>C19H15N4NaO6S</chem>	
Molecular Weight	450.40 g/mol	
Appearance	Bright orange powder	
Solubility	Soluble in water	
Chemical Class	Monoazo dye	

Potential Research Application: Bioremediation

One of the most well-documented research applications of **Acid Yellow 199** is in the field of bioremediation. The azo bond in its structure can be targeted by microbial enzymes, leading to the decolorization of the dye.

Microbial Degradation by *Shewanella oneidensis* MR-1

The bacterium *Shewanella oneidensis* MR-1 has been shown to effectively decolorize **Acid Yellow 199** under microaerophilic conditions. This process is enzymatic, relying on the reductive cleavage of the azo bond.

Quantitative Data on Decolorization

Parameter	Value	Conditions	Reference
Decolorization Efficiency	78.25%	Initial concentration not specified	
Optimal pH Range	6.0 - 8.0	-	
Effect of Mg ²⁺	Slightly enhanced decolorization	-	
Effect of Pb ²⁺ , Cd ²⁺ , Cu ²⁺ , Fe ³⁺ , Fe ²⁺	Inhibition of decolorization	-	
NADH-DCIP Reductase Activity	1.92 times higher than control	-	
Azoreductase Activity	2.48 times higher than control	-	

Experimental Protocol: Microbial Decolorization Assay

This protocol is based on the methodology described by Yang et al. (2011).

Materials:

- *Shewanella oneidensis* MR-1 culture
- Nutrient broth (for bacterial growth)
- **Acid Yellow 199** stock solution
- Phosphate buffer (pH 7.0)
- Spectrophotometer

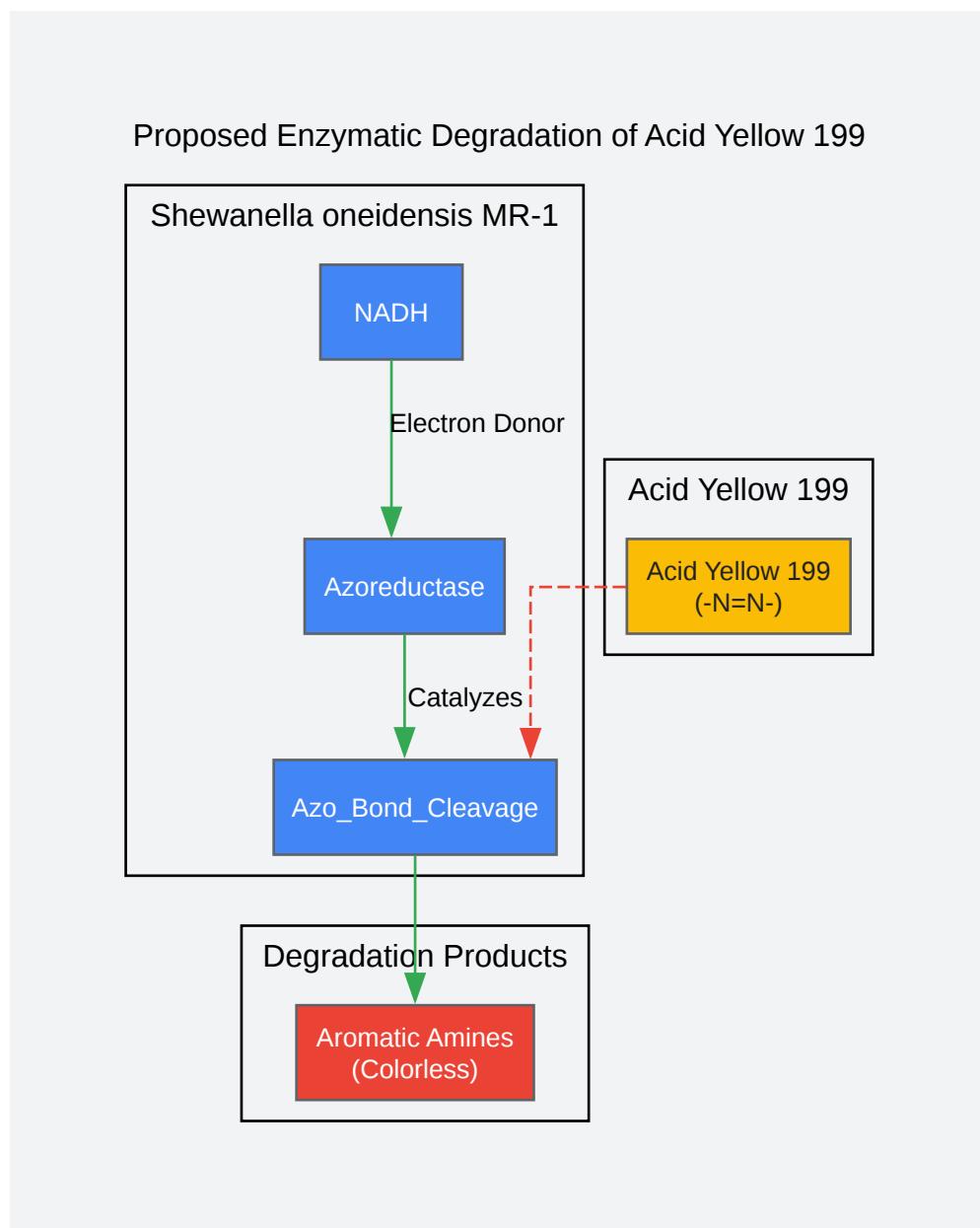
Procedure:

- Bacterial Culture Preparation: Inoculate *Shewanella oneidensis* MR-1 in nutrient broth and incubate until the mid-logarithmic phase is reached.

- Cell Harvesting: Centrifuge the bacterial culture to pellet the cells. Wash the cells with phosphate buffer to remove residual media.
- Decolorization Assay: Resuspend the bacterial cells in a phosphate buffer solution containing a known concentration of **Acid Yellow 199**.
- Incubation: Incubate the mixture under microaerophilic conditions at a controlled temperature.
- Measurement: At regular intervals, withdraw aliquots of the suspension. Centrifuge to pellet the bacteria and measure the absorbance of the supernatant at the maximum wavelength of **Acid Yellow 199** to determine the remaining dye concentration.
- Calculation: Calculate the decolorization efficiency as the percentage decrease in absorbance compared to the initial absorbance.

Signaling Pathway: Proposed Enzymatic Degradation

The decolorization of **Acid Yellow 199** by *Shewanella oneidensis* MR-1 is proposed to occur via an enzymatic reduction of the azo bond. The following diagram illustrates this proposed pathway.



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Proposed enzymatic breakdown of **Acid Yellow 199**.

Potential Research Application: Biological Staining

As an acid dye, **Acid Yellow 199** has the potential to be used in histological and cytological staining procedures. Acid dyes are anionic and bind to cationic components in cells and tissues, such as proteins in the cytoplasm and extracellular matrix.

Generalized Protocol for Staining Paraffin-Embedded Sections

While a specific protocol for **Acid Yellow 199** is not available, the following generalized protocol for acid dyes can be adapted.

Materials:

- Paraffin-embedded tissue sections on slides
- Xylene
- Ethanol (graded series: 100%, 95%, 70%)
- Distilled water
- **Acid Yellow 199** staining solution (e.g., 0.1-1.0% w/v in water or ethanol)
- Differentiating solution (e.g., acid alcohol)
- Mounting medium

Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene to remove paraffin.
 - Rehydrate through a graded series of ethanol (100%, 95%, 70%).
 - Rinse with distilled water.
- Staining: Immerse slides in the **Acid Yellow 199** staining solution for a predetermined time (optimization required).
- Rinsing: Briefly rinse with distilled water.

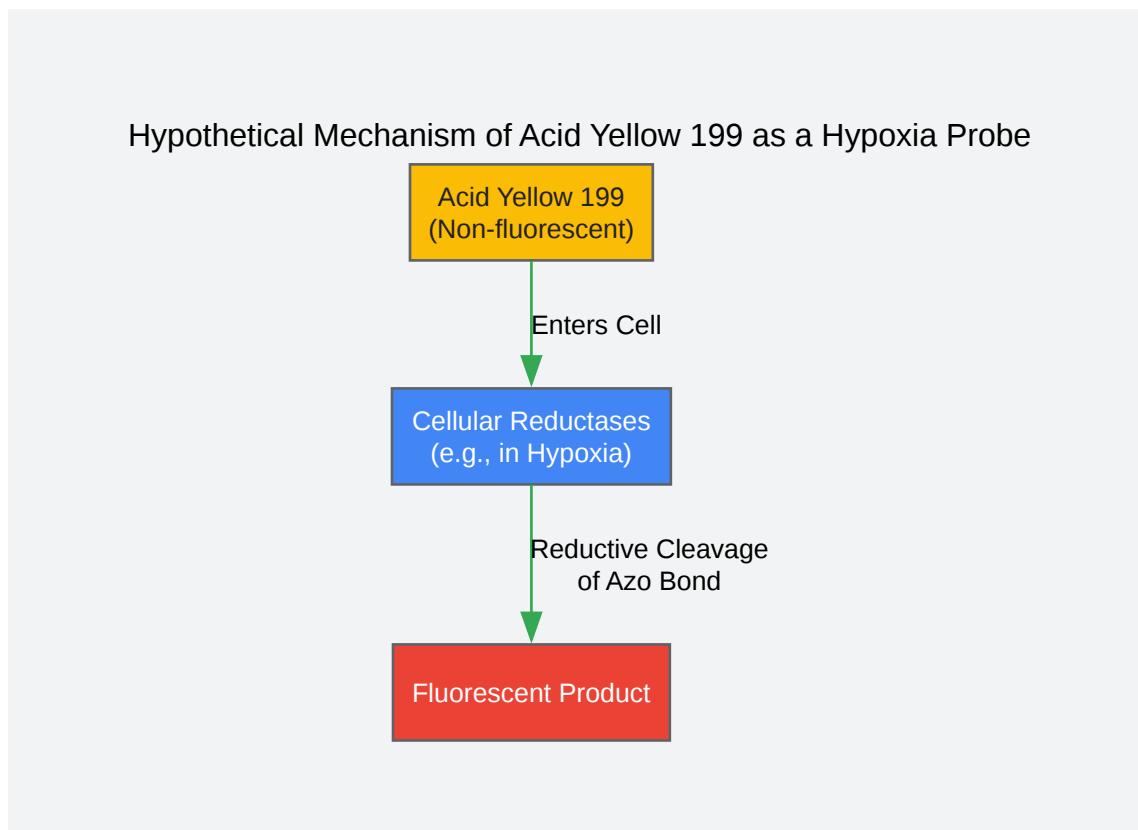
- Differentiation (Optional): If staining is too intense, briefly dip slides in a differentiating solution to remove excess dye.
- Dehydration and Mounting:
 - Dehydrate through a graded series of ethanol.
 - Clear in xylene.
 - Mount with a suitable mounting medium.

Potential Research Application: Fluorescent Probe and Imaging

Azo dyes are typically non-fluorescent due to the efficient quenching of fluorescence by the azo group. However, upon reduction of the azo bond, fluorescence can be "switched on". This "pro-fluorescence" concept could be a promising area of research for **Acid Yellow 199**.

Hypothetical Application in Hypoxia Detection

Similar to other azo-based fluorescent probes, **Acid Yellow 199** could potentially be developed into a probe for detecting hypoxic conditions in cells and tissues. In a low-oxygen environment, cellular reductases could cleave the azo bond, leading to the generation of a fluorescent product.



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"Pro-fluorescence" concept for **Acid Yellow 199**.

Further research would be required to determine the excitation and emission spectra of the potential fluorescent product and its quantum yield.

Potential Research Application: Protein Interaction Studies

The interaction of dyes with proteins is a critical area of study in drug development and toxicology. While no specific studies on **Acid Yellow 199** were found, research on the analogous Acid Yellow 11 provides a framework for potential investigations.

Interaction with Serum Albumin: A Model Study

A study on the interaction of Acid Yellow 11 with bovine serum albumin (BSA) demonstrated that the dye quenches the intrinsic fluorescence of BSA through the formation of a dye-protein

complex. This suggests that **Acid Yellow 199** may also bind to serum albumins, which could have implications for its distribution and toxicity in vivo.

Quantitative Data from Acid Yellow 11 - BSA Interaction Study

Parameter	Value	Method	Reference
Binding Constant (K)	Not specified, but complex formation confirmed	Fluorescence Spectroscopy	
Enthalpy Change (ΔH)	-21.94 kJ/mol	Fluorescence Spectroscopy	
Entropy Change (ΔS)	30.04 J/mol·K	Fluorescence Spectroscopy	
Binding Distance (r)	3.541 nm (between dye and Trp residue)	Förster Resonance Energy Transfer (FRET)	

Experimental Protocol: Protein Binding Assay using Fluorescence Spectroscopy

This protocol is a generalized approach for studying dye-protein interactions.

Materials:

- **Acid Yellow 199** solution of known concentration
- Protein solution (e.g., bovine serum albumin) of known concentration
- Phosphate buffer (pH 7.4)
- Fluorometer

Procedure:

- Prepare a series of solutions containing a fixed concentration of the protein and varying concentrations of **Acid Yellow 199** in phosphate buffer.
- Incubate the solutions at a constant temperature to allow binding to reach equilibrium.
- Measure the fluorescence emission spectra of each solution, exciting at the tryptophan absorption maximum (around 280 nm).
- Analyze the quenching of protein fluorescence as a function of the dye concentration to determine binding constants and thermodynamic parameters.

Conclusion and Future Directions

Acid Yellow 199, a dye with a long history in industrial applications, holds untapped potential for a variety of research applications. The most concrete evidence lies in its susceptibility to microbial degradation, making it a subject for bioremediation studies. Furthermore, based on the known properties of acid and azo dyes, promising avenues for future research include its development as a biological stain, a "pro-fluorescent" probe for detecting reductive environments, and a tool for studying dye-protein interactions. The experimental protocols and data presented in this guide, drawn from studies on **Acid Yellow 199** and analogous compounds, provide a solid foundation for researchers to embark on these exciting lines of inquiry. Further characterization of its spectral properties and in vitro cytotoxicity will be crucial steps in realizing the full scientific potential of this versatile molecule.

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